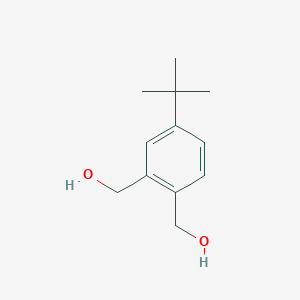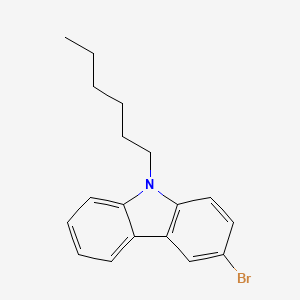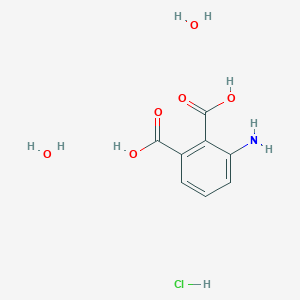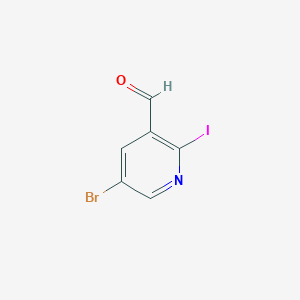
5-Bromo-2-iodonicotinaldehyde
Übersicht
Beschreibung
5-Bromo-2-iodonicotinaldehyde is a chemical compound with the molecular formula C6H3BrINO . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
While there isn’t specific information available on the synthesis of 5-Bromo-2-iodonicotinaldehyde, related compounds such as 5-bromoindole have been synthesized through processes involving sodium sulfonate substitution reactions, acylation, and addition reactions with bromine .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-iodonicotinaldehyde consists of a pyrimidine 2’-deoxyribonucleoside compound having 5-bromouracil as the nucleobase . The molecular weight of this compound is 311.90 g/mol .Chemical Reactions Analysis
5-Bromo-2-iodonicotinaldehyde is involved in various chemical reactions. For instance, it has been used in click chemistry conditions, acting as an oxidizing agent and catalyzing the formation of reactive oxygen species through Fenton and related reactions .Wissenschaftliche Forschungsanwendungen
Chromosome Research
5-Bromo-2-iodonicotinaldehyde: can be utilized in chromosome research, particularly in the high-resolution detection of bromodeoxyuridine incorporation in metaphase chromosomes. This application is crucial for understanding chromosome structure and function, as well as for identifying genetic disorders .
Radiotherapy Research
This compound has potential applications in radiotherapy. Modified uridine derivatives, when incorporated into DNA, can form radical species that cause DNA damage. Research in this field aims to develop radiosensitizers that can enhance the efficacy of radiotherapy, especially in hypoxic tumor environments .
Molecular Imaging
In molecular imaging, 5-Bromo-2-iodonicotinaldehyde could be used as a contrast agent due to its bromine content. This application would be particularly useful in scanning ion analytical microscopy (SIAM), which requires elements like bromine for effective imaging .
Cancer Research
The compound’s ability to incorporate into DNA makes it a valuable tool in cancer research. It can be used to study the effects of DNA damage and repair mechanisms, which are critical in understanding cancer progression and treatment .
Wirkmechanismus
Target of Action
It’s worth noting that brominated compounds often interact with various biological targets, influencing their function and activity .
Mode of Action
Brominated compounds like 5-bromo-2’-deoxyuridine (brdu), a thymidine analogue, have been shown to influence plant organogenesis in vitro . Treatment with BrdU during certain culture stages had effects on shoot and root redifferentiation over a broad range of concentrations .
Biochemical Pathways
Similar compounds like 5-bromo-2-aryl benzimidazoles have been studied for their α-glucosidase inhibitory activity , suggesting potential involvement in carbohydrate metabolism pathways.
Pharmacokinetics
Studies on similar compounds like sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (bzp) have shown that both bzp and its active metabolite showed a short half-life, good dose-linear pharmacokinetic profile, wide tissue distribution, and different degree protein binding to various species plasma .
Result of Action
Similar compounds like 5-bromo-2’-deoxyuridine (brdu) have been shown to modify the double-stranded dna, and determinate the dna damage .
Action Environment
Studies on similar compounds have shown dose-, time-, and tissue-dependent effects .
Eigenschaften
IUPAC Name |
5-bromo-2-iodopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBGXJXJJFOUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



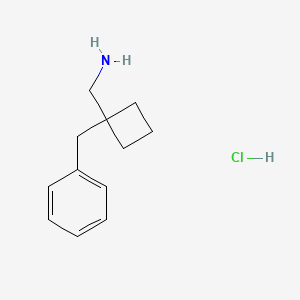

![Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate](/img/structure/B1375847.png)
![6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375848.png)
![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]](/img/structure/B1375850.png)
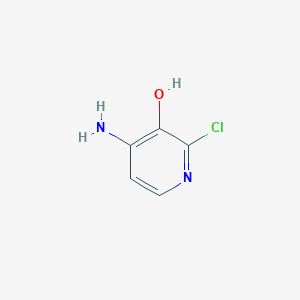
![Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate](/img/structure/B1375853.png)
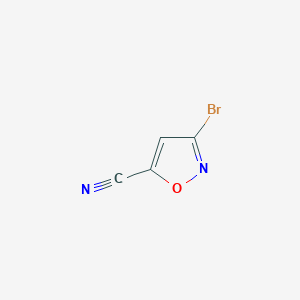
![6-Tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1375857.png)
